molecular formula C7H7ClFN B13977274 3-Chloro-5-fluoro-4-methylbenzenamine CAS No. 264194-29-8

3-Chloro-5-fluoro-4-methylbenzenamine

Cat. No.: B13977274
CAS No.: 264194-29-8
M. Wt: 159.59 g/mol
InChI Key: RFRKWZLZFMWLBE-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-methylbenzenamine is an organic compound with the molecular formula C7H7ClFN It is a derivative of benzenamine, where the benzene ring is substituted with chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluoro-4-methylbenzenamine typically involves the halogenation of 4-methylbenzenamine. One common method is the electrophilic aromatic substitution reaction, where 4-methylbenzenamine is treated with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-fluoro-4-methylbenzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-Chloro-5-fluoro-4-methylbenzenamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4-methylbenzenamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Chloro-4-fluoro-5-methylbenzenamine
  • 3-Chloro-5-fluoro-4-hydroxybenzenamine
  • 3-Chloro-5-fluoro-4-methylbenzaldehyde

Comparison: Compared to similar compounds, 3-Chloro-5-fluoro-4-methylbenzenamine is unique due to its specific substitution pattern on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

264194-29-8

Molecular Formula

C7H7ClFN

Molecular Weight

159.59 g/mol

IUPAC Name

3-chloro-5-fluoro-4-methylaniline

InChI

InChI=1S/C7H7ClFN/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,10H2,1H3

InChI Key

RFRKWZLZFMWLBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Cl)N)F

Origin of Product

United States

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